molecular formula C10H13NO3 B8310472 Methyl 2-(4-amino-2-methoxyphenyl)acetate

Methyl 2-(4-amino-2-methoxyphenyl)acetate

Cat. No. B8310472
M. Wt: 195.21 g/mol
InChI Key: DTUFKPCUARQDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141580B2

Procedure details

To a solution of methyl 2-(2-methoxy-4-nitrophenyl) acetate (step 3, 1.2 g, 5.5 mmol) in methanol (10 ml) was added 10% Pd/C (130 mg, 0.12 mmol) and stirred under hydrogen atmosphere for 3 h at room temperature. The catalyst was filtered off through a pad of celite and well washed with ethanol and ethyl acetate. The filtrate was concentrated to give 1.1 g of title compound as pink oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[CH2:12][C:13]([O:15][CH3:16])=[O:14]>CO.[Pd]>[NH2:9][C:7]1[CH:6]=[CH:5][C:4]([CH2:12][C:13]([O:15][CH3:16])=[O:14])=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite
WASH
Type
WASH
Details
well washed with ethanol and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.